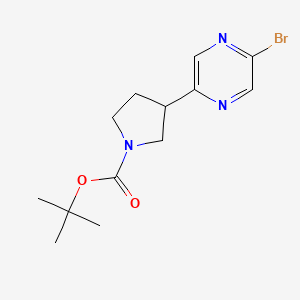
3,4-Bis(phenylmethoxy)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-Dihidro-3,4-bis(fenilmetoximetil)-2,5-furandiona es un compuesto químico conocido por su estructura única y aplicaciones potenciales en varios campos de investigación científica. Este compuesto presenta un anillo de furano sustituido con grupos fenilmetoximetil, lo que lo convierte en un tema interesante para estudios en química orgánica y disciplinas relacionadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3R,4R)-Dihidro-3,4-bis(fenilmetoximetil)-2,5-furandiona generalmente involucra la reacción de precursores adecuados bajo condiciones controladas. Un método común implica el uso de derivados de furano y fenilmetanol en presencia de un catalizador. Las condiciones de reacción a menudo incluyen temperaturas específicas y solventes para garantizar la estereoquímica y el rendimiento deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como purificación, cristalización y control de calidad para garantizar que el producto final cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
(3R,4R)-Dihidro-3,4-bis(fenilmetoximetil)-2,5-furandiona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: Los grupos fenilmetoximetil pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, solventes y tiempos de reacción para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
(3R,4R)-Dihidro-3,4-bis(fenilmetoximetil)-2,5-furandiona tiene varias aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (3R,4R)-Dihidro-3,4-bis(fenilmetoximetil)-2,5-furandiona implica su interacción con objetivos moleculares y vías específicas. Los grupos fenilmetoximetil pueden desempeñar un papel en la unión a moléculas diana, mientras que el anillo de furano puede participar en varias reacciones químicas. Se requieren estudios detallados para dilucidar las vías exactas y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- (3R,4R)-Dihidro-3,4-bis(fenilmetoximetil)-2,5-furandiona
- (2R,2’R,3R,3’R,4R)-2,2’-Bis[3,4-bis(fenilmetoximetil)fenil]-3,3’,4,4’-tetrahidro-5,5’,7,7’-tetrakis(fenilmetoximetil)[4,8’-bi-2H-1-benzopirano]-3,3’-diyl Ester 3,4,5-Tris
Unicidad
(3R,4R)-Dihidro-3,4-bis(fenilmetoximetil)-2,5-furandiona es único debido a su estereoquímica específica y la presencia de grupos fenilmetoximetil.
Propiedades
IUPAC Name |
3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

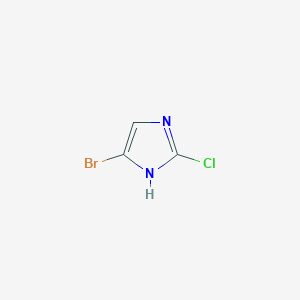
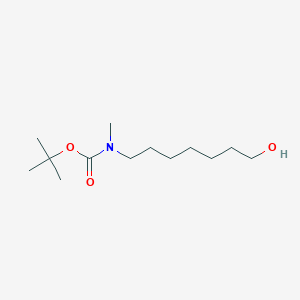
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
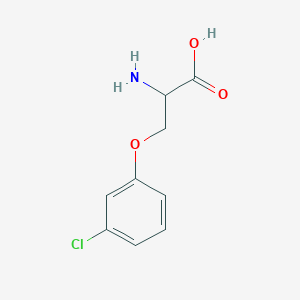
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)

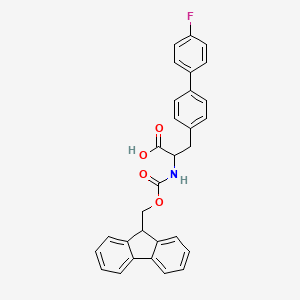
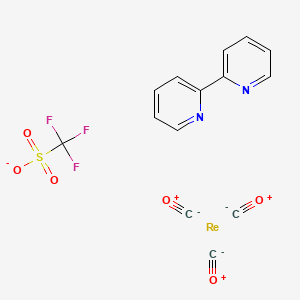
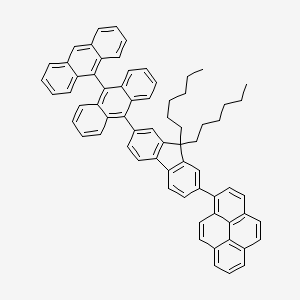
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
